![molecular formula C16H14BrN3O3S B2815859 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1207054-13-4](/img/structure/B2815859.png)
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea, commonly known as BBTD, is a compound that has received significant attention in scientific research due to its potential applications in various fields. BBTD is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell signaling pathways.
科学的研究の応用
Synthesis and Crystal Structure
The synthesis of compounds involving bromobenzoyl and thiadiazol-2-yl urea derivatives has been a subject of interest. For example, a study by Xin (2006) discusses the synthesis and crystal structure of a compound synthesized from 2-amino-5-styryl-1,3,4-thiadia- zole with 4-bromobenzoyl isocyanate. X-ray analysis reveals molecules linked by hydrogen bonds and π-π interactions, indicating the significance of such compounds in crystallography and materials science (Xin, 2006).
Biological Activities
Novel derivatives, such as thiazolyl urea derivatives, have shown promising antitumor activities. Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities, demonstrating the compound's potential in medicinal chemistry (Ling et al., 2008).
Antileukemic Agents
Prasanna et al. (2010) reported on the anti-leukemic activity of (S)-6-aryl urea/thiourea substituted-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, elucidating the structure-activity relationship and highlighting the role of substituents in inhibiting leukemia cell proliferation (Prasanna et al., 2010).
Fluorescent Chemosensors
Khan (2020) synthesized a novel pyrazoline derivative as a fluorescent chemosensor for Fe3+ detection, showcasing the utility of benzothiazole and dimethoxyphenyl components in sensor applications (Khan, 2020).
Antioxidant Properties
The antioxidant activity of compounds containing thiazol and coumarin moieties was investigated by Abd-Almonuim et al. (2020), indicating the potential of such derivatives in developing antioxidant agents (Abd-Almonuim et al., 2020).
特性
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLNNWKSUXZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

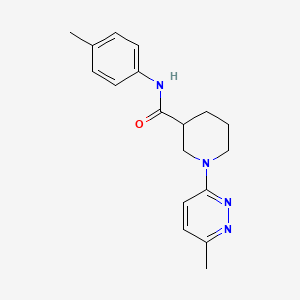
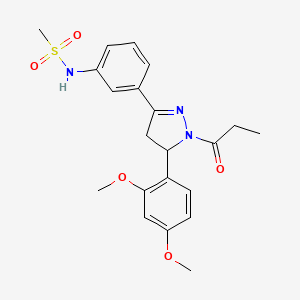
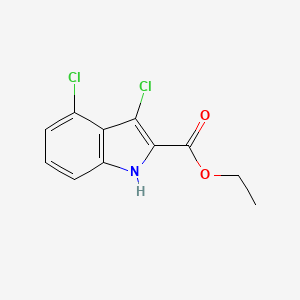

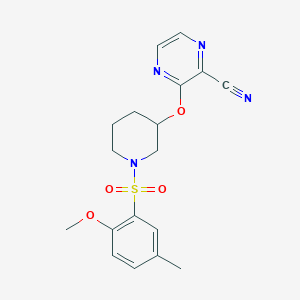
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815783.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2815786.png)
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2815789.png)
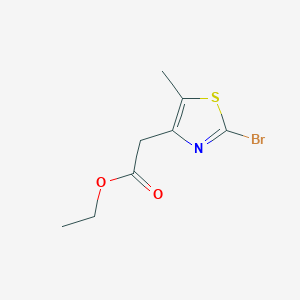
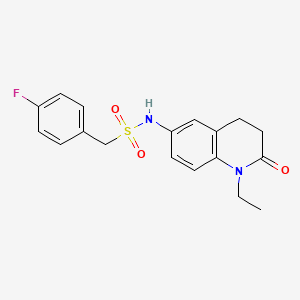
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)